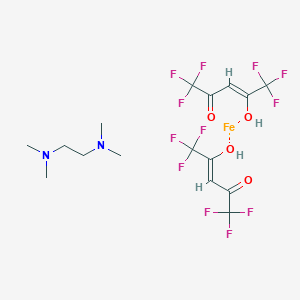

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

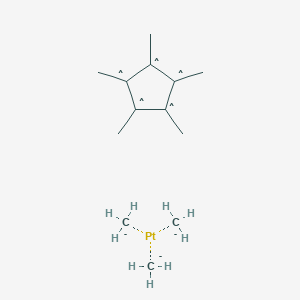

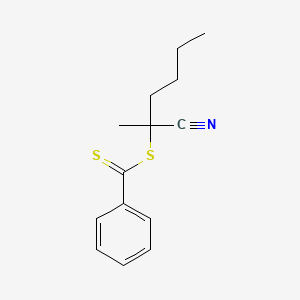

Bis(hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II), min. 98% is a chemical compound with the CAS Number: 73450-43-8 . It has a molecular formula of C16H18F12FeN2O4 and a formula weight of 586.15 . The compound appears as black crystals .

Molecular Structure Analysis

The molecular structure of this compound consists of an iron(II) atom coordinated to two hexafluoroacetylacetonato ligands and one N,N,N’,N’-tetramethylethylenediamine ligand .Physical and Chemical Properties Analysis

This compound is air sensitive . It forms black crystals .Aplicaciones Científicas De Investigación

Polymeric Nature and Molecular Structure

Research by Buckingham, Gorges, and Henry (1967) explored the polymeric nature of bis(hexafluoroacetylacetonato)iron(II) among other iron complexes. Their studies in dilute benzene solutions showed these complexes to be monomeric, with the degree of polymerization increasing with concentration for certain complexes. This work provided foundational insights into the behavior of bis(hexafluoroacetylacetonato)iron(II) in solution and its structural properties (D. Buckingham, Rc Gorges, & J. Henry, 1967).

Coordination Complexes and 1-Dimensional Structures

Plater, Foreman, and Slawin (2000) discussed the formation of one-dimensional structures of manganese(II), copper(II), and cobalt(II) coordination complexes involving the hexafluoroacetylacetonate anion. Their work demonstrated how bis(hexafluoroacetylacetonato) compounds could form intricate chain structures with other metals and ligands, revealing potential for constructing novel coordination polymers (M. Plater, M. Foreman, & A. Slawin, 2000).

Magnetic Properties and Complex Formation

The study on magnetic properties of bis(hexafluoroacetylacetonato)copper(II) complex with 5-Bromo-1,3-phenylenebis(N-tert-butyl-aminoxyl) by Inoue, Iwahori, and Iwamura (1998) highlighted the polymeric chain structure and magnetic behavior of these complexes. This research underscores the potential of bis(hexafluoroacetylacetonato) compounds in designing materials with specific magnetic properties (K. Inoue, F. Iwahori, & H. Iwamura, 1998).

Applications in Metal-Organic Chemical Vapor Deposition (MOCVD)

Ni and colleagues (2005) explored the use of diamine adducts of bis(hexafluoroacetylacetonato)zinc for the growth of thin films of the transparent conducting oxide Zn-In-Sn-O (ZITO) using MOCVD. Their findings suggest that complexes related to bis(hexafluoroacetylacetonato)iron(II) can serve as effective precursors in the deposition of functional thin films, potentially useful in electronics and photonics (J. Ni, Henry Yan, et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/b;2*2-1-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOAKEJIZZXCJR-VIBDZMCESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCN(C)C)C.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F12FeN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)

![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)